![molecular formula C10H10N2O2 B2690749 1-(Benzo[d]oxazol-2-yl)azetidin-3-ol CAS No. 1339417-63-8](/img/structure/B2690749.png)

1-(Benzo[d]oxazol-2-yl)azetidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

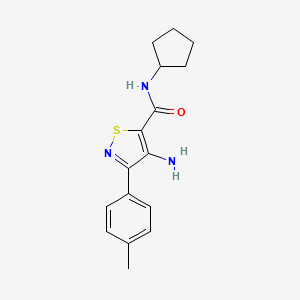

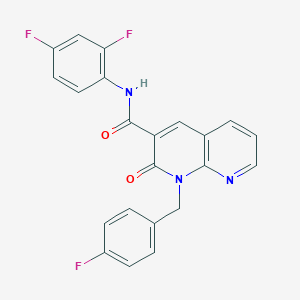

“1-(Benzo[d]oxazol-2-yl)azetidin-3-ol” is a chemical compound with the molecular formula C10H10N2O2 . It is an important heterocyclic nucleus that has been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoxazole ring attached to an azetidin-3-ol group . The benzoxazole ring is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring .

Applications De Recherche Scientifique

Synthesis and Medicinal Applications

Antimicrobial Activity

Azetidinone derivatives have been synthesized and evaluated for their antimicrobial properties. A series of compounds demonstrated significant antibacterial and antifungal activities, suggesting their potential as novel therapeutic agents against microbial infections (Patel & Patel, 2011).

Anti-inflammatory and Analgesic Properties

Synthesized azetidinone derivatives, specifically 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones, have shown promising anti-inflammatory activity in vivo, using the carrageenan-induced rat paw edema model. Some compounds also demonstrated significant analgesic properties, highlighting their potential in the development of new anti-inflammatory drugs (Khedekar et al., 2003).

Anti-Diabetic and Renoprotective Effects

A series of benzazole, thiazolidinone, and azetidin-2-one derivatives have been synthesized and evaluated for their antihyperglycemic and renoprotective activities. Certain compounds exhibited remarkable anti-diabetic potency, while others showed significant renoprotective activity, suggesting their utility in managing diabetes and its renal complications (Abeed, Youssef, & Hegazy, 2017).

Antitumor and Anticancer Applications

Azetidinone and benzoxazole derivatives have been explored for their potential in cancer therapy. For instance, azetidin-3-ol derivatives have been synthesized through diastereoselective cyclization reactions, which could serve as precursors for developing novel antitumor agents (Pedrosa et al., 2005).

Synthetic Chemistry and Methodologies

Efficient Synthesis Routes

Research has developed efficient approaches for synthesizing aryloxetanes and arylazetidines, highlighting their significance as privileged motifs within medicinal chemistry and presenting a nickel-mediated alkyl-aryl Suzuki coupling method for their incorporation into aromatic systems (Duncton et al., 2008).

Cyclization Reactions

The intramolecular azide to alkene cycloaddition has been utilized for constructing pyrrolobenzodiazepines and azetidino-benzodiazepines, demonstrating the versatility of azetidinone substrates in synthesizing complex heterocyclic compounds with potential pharmacological activities (Hemming et al., 2014).

Mécanisme D'action

Target of Action

It is known that oxazole derivatives, which include 1-(benzo[d]oxazol-2-yl)azetidin-3-ol, have a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Mode of Action

Oxazole derivatives are known to interact with their targets in a way that leads to various biological responses

Biochemical Pathways

Oxazole derivatives are known to affect a wide range of biological activities . These activities suggest that this compound may influence several biochemical pathways, leading to various downstream effects.

Result of Action

Given the wide spectrum of biological activities associated with oxazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

1-(1,3-benzoxazol-2-yl)azetidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-7-5-12(6-7)10-11-8-3-1-2-4-9(8)14-10/h1-4,7,13H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYANEWGJXIQLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2690668.png)

![Ethyl 3-(2-{2-[(allylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2690675.png)

![N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]but-2-ynamide](/img/structure/B2690678.png)

![N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-6-fluoropyridine-3-carboxamide](/img/structure/B2690679.png)

![2-(2-Bromo-4-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2690680.png)

![Methyl N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2690682.png)

![3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2690683.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2690685.png)